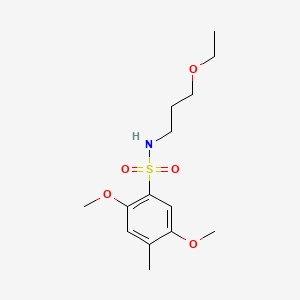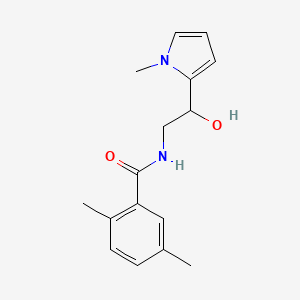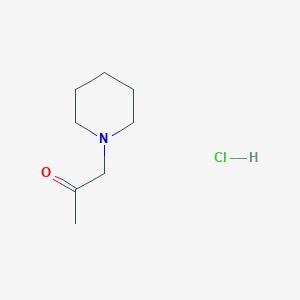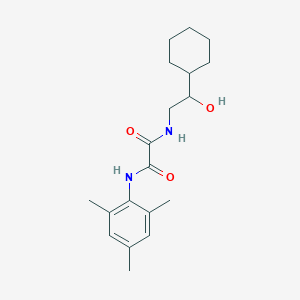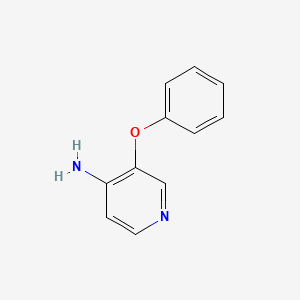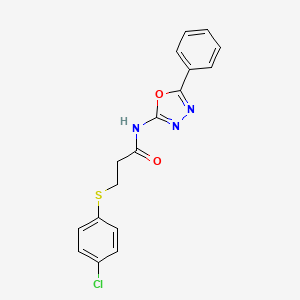sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine CAS No. 866049-40-3](/img/structure/B2465816.png)
(E)-[(2-chloro-4-fluorophenyl)methoxy]({2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-[(2-chloro-4-fluorophenyl)methoxy]({2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine is a useful research compound. Its molecular formula is C20H15Cl2FN4OS2 and its molecular weight is 481.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
- Some derivatives of 1,2,4-triazole, which include structural elements similar to the specified compound, have been synthesized and found to exhibit good or moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Indicator of Plant Ecosystem Health
- Compounds with a [1,2,4]triazolo structure, akin to the query compound, were prepared and demonstrated excellent herbicidal activity on a broad spectrum of vegetation at low application rates, indicating their potential as indicators of plant ecosystem health (Moran, 2003).
Synthesis and Structural Characterization
- The synthesis and structural characterization of derivatives related to the query compound have been conducted, revealing potential as cytotoxic agents. These compounds were characterized using various techniques such as infrared, proton nuclear magnetic resonance, and X-ray powder diffraction (Gündoğdu et al., 2017).
Anticancer Activity
- Derivatives of 1,2,4-triazole, which are structurally related to the specified compound, were synthesized and screened for their anticancer activity. Some derivatives showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).
Reactions with Amines and Hydrazines
- Studies on the reactions of 1,2,4-triazole derivatives with amines and hydrazines have been conducted, providing insights into the potential chemical behavior of similar compounds (Rzhevskii et al., 2013).
Fungicidal Activity
- The synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and their derivatives, which are structurally akin to the query compound, demonstrated fungicidal activity, suggesting potential agricultural applications (El-Telbani et al., 2007).
Synthesis of Novel Derivatives
- The synthesis of novel derivatives with a [1,2,4]triazole structure, similar to the specified compound, has been reported. These studies contribute to the understanding of the chemical properties and potential applications of such compounds (Koyioni et al., 2014).
Eigenschaften
IUPAC Name |
(E)-N-[(2-chloro-4-fluorophenyl)methoxy]-2-(4-chlorophenyl)sulfanyl-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2FN4OS2/c1-12-19(30-20-24-11-25-27(12)20)18(10-29-16-6-3-14(21)4-7-16)26-28-9-13-2-5-15(23)8-17(13)22/h2-8,11H,9-10H2,1H3/b26-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYPLNUNXGDPSC-NLRVBDNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(=NOCC3=C(C=C(C=C3)F)Cl)CSC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=NC=NN12)/C(=N/OCC3=C(C=C(C=C3)F)Cl)/CSC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2FN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-phenethyl-1-propylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2465735.png)
![2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2465736.png)


![4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B2465740.png)
![4-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]benzonitrile](/img/structure/B2465741.png)
